N-Propyl hexylone hydrochloride

Description

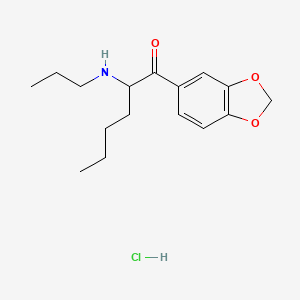

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMCAKWVGCHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345651 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-42-1 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Characterization of N-Propyl Hexylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl hexylone hydrochloride is a synthetic cathinone (B1664624), a class of compounds known for their stimulant effects.[1] As a novel psychoactive substance (NPS), its emergence necessitates comprehensive chemical characterization for forensic identification, toxicological assessment, and potential pharmacological research. This guide provides an in-depth overview of the available chemical and analytical data for this compound, including its physicochemical properties and spectroscopic characterization. Given the limited publicly available data for this specific compound, information from closely related analogues is also presented to provide a broader context for its analytical profile.

Physicochemical Properties

This compound is typically encountered as a crystalline solid.[2][3] Its fundamental properties are summarized in the table below, based on information from commercial analytical reference standards.[2][3]

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride | [2] |

| CAS Number | 27912-42-1 | [2] |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl | [2] |

| Formula Weight | 313.8 g/mol | [2] |

| Purity | ≥98% | [2][3] |

| Formulation | A crystalline solid | [2][3] |

| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |

| UV λmax | 236, 282, 320 nm | [2] |

Analytical Characterization

The unequivocal identification of synthetic cathinones like this compound relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

General Experimental Protocol (Adapted from Hexylone Analysis): [1]

-

Instrument: Agilent 5975 Series GC/MSD System or similar.

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 265 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 60 °C held for 0.5 minutes, then ramped at 35 °C/min to 340 °C and held for 6.5 minutes.

-

MS Transfer Line Temperature: 300 °C.

-

MS Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: 40-550 m/z.

Expected Fragmentation: The mass spectrum of N-Propyl hexylone would be expected to show characteristic fragments resulting from alpha-cleavage of the amine and benzoyl moieties. The presence of the propylamino group would likely lead to the formation of specific iminium ions that can aid in its identification and differentiation from other cathinone derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule and its fragments.

General Experimental Protocol (Adapted from N-iP Hexylone and Hexylone Analysis): [1]

-

Instrument: A high-performance liquid chromatograph coupled to a time-of-flight (TOF) or triple quadrupole mass spectrometer.

-

Column: A reversed-phase column such as a Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water and (B) 0.1% formic acid in methanol.

-

Gradient Program: A typical gradient might start at 5% B, increase to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS Parameters: Optimized for the specific instrument, with typical settings for capillary voltage, desolvation gas flow and temperature, and cone voltage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers. While specific NMR data for this compound is not available, the analysis of related cathinones indicates that both ¹H and ¹³C NMR would be crucial for its characterization.

General Experimental Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY and HSQC would be performed to assign all proton and carbon signals.

Expected ¹H NMR Features: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzodioxole ring, the methine proton adjacent to the carbonyl group, the methylene (B1212753) and methyl protons of the propyl and hexyl chains, and a broad signal for the amine proton.

Expected ¹³C NMR Features: The ¹³C NMR spectrum would display a signal for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propyl and hexyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule.

General Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common method for solid samples.

-

Spectral Range: 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch) around 1680-1700 cm⁻¹, aromatic C-H and C=C stretching vibrations, and N-H stretching and bending vibrations.

Synthesis

The synthesis of this compound would likely follow a general procedure for synthetic cathinones. A common route involves the α-bromination of a substituted propiophenone (B1677668) followed by a nucleophilic substitution with the appropriate amine.[1] A patent for related aryl-alpha-aminoketone derivatives describes such synthetic pathways.[1]

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways of this compound. As a synthetic cathinone, it is presumed to act as a central nervous system stimulant, likely by interacting with monoamine transporters, but further research is required to elucidate its precise mechanism of action.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of this compound.

Caption: General analytical workflow for N-Propyl hexylone identification.

Logical Relationship of Analytical Techniques

This diagram shows the logical flow from presumptive testing to confirmatory analysis.

Caption: Logical flow of analytical techniques for structural confirmation.

Conclusion

The chemical characterization of this compound is an ongoing effort within the forensic and analytical chemistry communities. While a complete dataset for this specific compound is not yet publicly available, the analytical methodologies and data from related synthetic cathinones provide a solid framework for its identification and analysis. The use of a combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and differentiation of N-Propyl hexylone from its isomers and other related compounds. Further research is needed to fully characterize its spectroscopic properties, develop validated analytical methods for its quantification in various matrices, and to understand its pharmacological and toxicological profile.

References

Spectroscopic Characterization of N-Propyl Hexylone Hydrochloride: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, and MS) for N-Propyl hexylone hydrochloride is limited. The following guide is a comprehensive overview based on the compound's chemical structure, established principles of spectroscopy, and data from structurally related synthetic cathinones. The presented data tables are predictive and intended for guidance in the analysis of this compound.

Introduction

This compound is a synthetic cathinone, a class of psychoactive substances that has seen a rise in forensic and research interest. Structurally, it is 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, hydrochloride. Accurate identification and characterization of such compounds are crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and the experimental protocols for their acquisition.

Compound Information:

| Parameter | Value |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride[1][2] |

| CAS Number | 27912-42-1[1][2] |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl[1][2] |

| Formula Weight | 313.8 g/mol [1][2] |

| Physical State | Crystalline solid[1][2] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | m | 2H | Aromatic protons (H-2', H-6') |

| ~ 6.9 - 7.1 | d | 1H | Aromatic proton (H-5') |

| ~ 6.1 | s | 2H | Methylenedioxy protons (-O-CH₂-O-) |

| ~ 4.5 - 5.0 | m | 1H | Methine proton adjacent to carbonyl and amine |

| ~ 2.8 - 3.2 | m | 2H | Methylene protons of propyl group adjacent to nitrogen |

| ~ 1.4 - 1.8 | m | 4H | Methylene protons of hexyl and propyl groups |

| ~ 1.2 - 1.4 | m | 4H | Methylene protons of hexyl group |

| ~ 0.9 | t | 6H | Terminal methyl protons of hexyl and propyl groups |

2.1.2. Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 195 - 205 | Carbonyl carbon (C=O) |

| ~ 148 - 155 | Aromatic carbons attached to oxygen (C-3a', C-7a') |

| ~ 125 - 135 | Aromatic quaternary carbon (C-1') |

| ~ 108 - 125 | Aromatic CH carbons (C-2', C-5', C-6') |

| ~ 102 | Methylenedioxy carbon (-O-CH₂-O-) |

| ~ 60 - 70 | Methine carbon adjacent to carbonyl and amine |

| ~ 45 - 55 | Methylene carbon of propyl group adjacent to nitrogen |

| ~ 20 - 40 | Methylene carbons of hexyl and propyl groups |

| ~ 14 | Terminal methyl carbons of hexyl and propyl groups |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2800 - 3000 | Medium | Aliphatic C-H stretch |

| ~ 2400 - 2700 | Broad, Medium | Amine salt (R-NH₂⁺-R) stretch[3][4] |

| ~ 1670 - 1700 | Strong | Aryl ketone C=O stretch[3][4] |

| ~ 1580 - 1610 | Medium | Aromatic C=C stretch[3][4] |

| ~ 1250 | Strong | Asymmetric C-O-C stretch (methylenedioxy)[3][4] |

| ~ 1040 | Strong | Symmetric C-O-C stretch (methylenedioxy) |

| ~ 930 | Medium | O-CH₂-O bend |

Mass Spectrometry (MS)

Predicted Mass Fragmentation Pattern (Electron Ionization - EI)

| m/z | Interpretation |

| 277 | Molecular ion (M⁺) of the free base |

| 248 | Loss of an ethyl group (-C₂H₅) |

| 220 | Loss of a butyl group (-C₄H₉) |

| 163 | Benzoyl fragment [C₆H₃(O₂CH₂)CO]⁺ |

| 135 | Methylenedioxybenzene fragment |

| 114 | Iminium ion [CH(CCCC)NH(CCC)]⁺ |

| 86 | Iminium ion [CH₂=N⁺H(CH₂CH₂CH₃)] |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound, adapted from established methods for synthetic cathinones.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.[5]

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

3.1.2. Instrumentation and Parameters

-

Instrument: 300 MHz or higher NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard 1D proton.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

Acquisition time: 2-4 s.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled 1D carbon.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 s.

-

IR Spectroscopy (FTIR-ATR)

3.2.1. Sample Preparation

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.[6]

-

Place a small amount of the crystalline this compound powder directly onto the ATR crystal.[7]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

3.2.2. Instrumentation and Parameters

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[6]

-

Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[8]

-

If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

3.3.2. Instrumentation and Parameters

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Parameters:

-

Column: A nonpolar or low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.[8]

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 90-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.[8]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a suspected this compound sample.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-propyl Hexylone (hydrochloride) from Cayman Chemical | Labcompare.com [labcompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 7. jasco.co.uk [jasco.co.uk]

- 8. unodc.org [unodc.org]

- 9. cfsre.org [cfsre.org]

N-Propyl Hexylone Hydrochloride: A Comprehensive Pharmacological Profile

For Research, Scientific, and Drug Development Professionals

Abstract

N-Propyl hexylone hydrochloride is a synthetic cathinone (B1664624) derivative, a class of psychoactive substances that has seen a rise in recreational use and scientific interest. As a structural analog of other potent monoamine reuptake inhibitors, its pharmacological profile is of significant interest to researchers in the fields of neuroscience, pharmacology, and toxicology. This technical guide provides a detailed overview of the known and extrapolated pharmacological characteristics of this compound, including its mechanism of action, receptor and transporter interactions, and anticipated physiological effects. Due to the limited direct research on this compound, this profile incorporates data from structurally similar compounds and established structure-activity relationships within the cathinone class to present a comprehensive and predictive analysis. This document is intended for research purposes only and does not endorse or condone the illicit use of this substance.

Chemical and Physical Properties

This compound is an analytical reference standard categorized as a cathinone.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 1-(benzo[d][1][4]dioxol-5-yl)-2-(propylamino)hexan-1-one, monohydrochloride |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl |

| Formula Weight | 313.8 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF (2.5 mg/ml), DMSO (14 mg/ml), Ethanol (0.25 mg/ml), and PBS (pH 7.2, 3 mg/ml)[1] |

Pharmacological Profile

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems, specifically targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[5] These compounds can act as either reuptake inhibitors, blocking the removal of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[5]

Monoamine Transporter Activity

N-ethylhexedrone, which differs from N-Propyl hexylone only by the substitution of a propyl group with an ethyl group on the amine, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with the following IC₅₀ values:[2]

SAR studies on cathinone analogs have demonstrated that increasing the length of the N-alkyl substituent can influence potency at monoamine transporters.[4][6] Specifically, elongation of the alkyl chain from methyl to propyl has been shown to increase potency at the dopamine transporter.[4] Therefore, it is highly probable that this compound is a potent inhibitor of both DAT and NET, with an IC₅₀ value for DAT potentially lower (i.e., more potent) than that of N-ethylhexedrone. Its activity at the serotonin transporter (SERT) is expected to be significantly lower, consistent with the general profile of many synthetic cathinones.[7]

Table 1: Predicted Monoamine Transporter Inhibition Potency (IC₅₀) of this compound

| Transporter | Predicted IC₅₀ (nM) | Basis for Prediction |

| Dopamine Transporter (DAT) | < 46 | Based on N-ethylhexedrone data and SAR indicating increased potency with longer N-alkyl chains.[2][4] |

| Norepinephrine Transporter (NET) | ~ 97 | Based on N-ethylhexedrone data.[2] |

| Serotonin Transporter (SERT) | > 1000 | General profile of many synthetic cathinones showing lower affinity for SERT.[7] |

In Vivo Effects

Given its predicted potent activity as a dopamine and norepinephrine reuptake inhibitor, this compound is expected to produce significant psychostimulant effects in vivo. These effects are likely to be similar to other cathinone derivatives and classic stimulants like cocaine and methamphetamine.

-

Locomotor Activity: In rodent models, administration of this compound is anticipated to cause a dose-dependent increase in locomotor activity.[1][8] This is a hallmark of psychostimulant drugs and is primarily mediated by increased dopaminergic neurotransmission in the nucleus accumbens.

-

Drug Discrimination: In drug discrimination studies, it is predicted that animals trained to discriminate classic psychostimulants (e.g., cocaine, methamphetamine) from saline would generalize to this compound, indicating similar subjective effects.[9][10]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been formally reported. However, based on studies of other synthetic cathinones, it is likely to be metabolized in the liver primarily through N-dealkylation, reduction of the β-keto group, and hydroxylation of the alkyl chain and aromatic ring.[4] The resulting metabolites may or may not retain pharmacological activity.

Signaling Pathways

The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting DAT and NET, it increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced activation of their respective postsynaptic receptors.

Recent research on some synthetic cathinones has also suggested the involvement of neuroinflammatory pathways. For instance, some cathinone analogs have been shown to activate Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[11] This can lead to the production of pro-inflammatory cytokines and may contribute to the neurotoxic effects observed with some of these substances.

References

- 1. ecddrepository.org [ecddrepository.org]

- 2. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 8. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of N-Propyl Hexylone Hydrochloride at DAT, SERT, and NET: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro activity of N-Propyl hexylone hydrochloride at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). N-Propyl hexylone is a synthetic cathinone (B1664624), a class of compounds known for their psychostimulant effects mediated by interactions with monoamine transporters. While direct experimental data for this compound is not publicly available in the reviewed scientific literature, this document synthesizes information on the structure-activity relationships of closely related cathinone analogs to project its likely pharmacological profile. Furthermore, this guide details the standard experimental protocols for determining transporter binding affinity and uptake inhibition, and includes diagrams illustrating the experimental workflow and the compound's mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting monoamine transporters.

Introduction

Synthetic cathinones, often referred to as "bath salts," are a class of β-keto-phenylethylamines that have emerged as novel psychoactive substances. Their primary mechanism of action involves the modulation of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting this reuptake, synthetic cathinones increase the extracellular concentrations of monoamines, leading to their characteristic stimulant effects.

The pharmacological profile of a synthetic cathinone, including its potency and selectivity for the different monoamine transporters, is highly dependent on its specific chemical structure. Substitutions on the aromatic ring, the α-carbon, and the amino group can all significantly alter a compound's interaction with DAT, SERT, and NET. This compound is a cathinone derivative whose specific in vitro activity has not been extensively reported in peer-reviewed literature. However, based on the established structure-activity relationships of the cathinone class, we can infer its likely properties. This guide will provide a detailed examination of these anticipated activities and the methodologies used to measure them.

Quantitative Data on Monoamine Transporter Activity

As of the date of this publication, specific quantitative data (Ki or IC50 values) for the in vitro activity of this compound at DAT, SERT, and NET have not been reported in the scientific literature. The following table summarizes the activity of structurally related cathinone compounds to provide a predictive context for N-Propyl hexylone's potential profile. It is important to note that these are estimations based on structural analogy and require experimental verification.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| N-Ethylhexedrone | Potent Inhibitor | Potent Inhibitor | Low Potency | High | [1] |

| α-PVP (α-pyrrolidinovalerophenone) | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 | [2] |

| MDPV (3,4-Methylenedioxypyrovalerone) | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | 826 | [2] |

Note: The data for related compounds are provided for comparative purposes. The actual in vitro activity of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of compounds at monoamine transporters. These protocols are standard in the field and would be applicable for the evaluation of this compound.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound to a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET.

-

Test compound: this compound.

-

Non-specific binding inhibitors: Nomifensine for DAT, imipramine (B1671792) for SERT, and desipramine (B1205290) for NET.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Preparation: HEK293 cells expressing the transporter of interest are harvested and homogenized to prepare cell membranes.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays measure the functional ability of a test compound to block the transport of a neurotransmitter into a cell. The result is typically reported as an IC50 value.

Objective: To determine the potency (IC50) of this compound to inhibit dopamine, serotonin, and norepinephrine uptake via their respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Cells are plated in 96-well plates and allowed to adhere overnight.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound for a short period.

-

Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to each well to initiate the uptake process.

-

Incubation: The plates are incubated for a short, defined time (e.g., 10-20 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: The cells are lysed to release the intracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro activity of a test compound like this compound at monoamine transporters.

Caption: Workflow for In Vitro Transporter Activity Assays.

Signaling Pathway of Monoamine Transporter Inhibition

This diagram illustrates the mechanism by which this compound is expected to act at the synapse.

Caption: Inhibition of Monoamine Reuptake at the Synapse.

Discussion and Conclusion

While specific experimental data for this compound is currently lacking, the structure-activity relationships of synthetic cathinones provide a framework for predicting its in vitro activity. Generally, N-alkyl substitution with groups larger than methyl tends to decrease potency at monoamine transporters. However, the presence of a hexyl group on the α-carbon could confer significant activity, particularly at DAT and NET, as longer alkyl chains at this position have been shown to increase potency in other cathinone series. It is anticipated that this compound will act as a reuptake inhibitor at DAT and NET, with likely lower potency at SERT.

The experimental protocols detailed in this guide represent the standard methodologies for definitively characterizing the in vitro pharmacology of this compound. The generation of empirical data through these assays is crucial for a precise understanding of its potency, selectivity, and potential physiological effects. Such data are essential for the scientific and drug development communities to accurately classify this compound and to inform future research into the therapeutic potential and abuse liability of novel synthetic cathinones. Further research is strongly encouraged to fill the current data gap for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Propyl Hexylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Propyl hexylone hydrochloride, a cathinone (B1664624) derivative intended for research and forensic applications. The information contained herein is essential for its handling, storage, and application in experimental settings.

Introduction

This compound, with the formal name 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride, is an analytical reference standard.[1] Its chemical formula is C₁₆H₂₃NO₃ • HCl, and it has a formula weight of 313.8.[1] Understanding its solubility in various solvents and its stability under different conditions is critical for ensuring the accuracy and reproducibility of research findings. This guide summarizes available data and outlines standard experimental protocols for its characterization.

Solubility Profile

The solubility of this compound has been determined in several common laboratory solvents. As a crystalline solid, its dissolution is dependent on the nature of the solvent.[1][2]

Quantitative Solubility Data

The following table summarizes the known solubility values for this compound.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 2.5[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 14[1] |

| Ethanol | 0.25[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3[1] |

Stability Profile

Proper storage is crucial for maintaining the integrity of this compound.

Long-Term Stability

This compound is a stable compound when stored under appropriate conditions. It has a shelf life of at least five years (1825 days) when stored at -20°C.[1][2] For shipping, it is typically transported at room temperature in the continental US, though this may vary for other locations.[1]

Experimental Protocols

The following sections describe standard methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[3]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker bath until equilibrium is reached (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. Centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Assessment

Stability testing evaluates how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4]

Long-Term Stability Testing Protocol:

-

Sample Preparation: Store aliquots of this compound in containers that simulate the proposed storage packaging.

-

Storage Conditions: Place the samples in a stability chamber maintained at the recommended long-term storage condition (-20°C).

-

Testing Frequency: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months), withdraw samples for analysis.

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC). Key parameters to assess include appearance, assay, and degradation products.

-

Evaluation: Compare the results to the initial data to determine if any significant changes have occurred.

Forced Degradation (Stress Testing) Protocol:

Stress testing is conducted to identify potential degradation products and pathways.[4]

-

Conditions: Expose this compound to conditions more severe than accelerated testing, including:

-

Heat: High temperatures (e.g., 50°C, 60°C).[5]

-

Humidity: High relative humidity (e.g., 75% RH or greater).[5]

-

Acid/Base Hydrolysis: Treatment with acidic and basic solutions across a range of pH values.[5]

-

Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Exposure to light according to ICH Q1B guidelines.[6]

-

-

Analysis: Analyze the stressed samples to identify and characterize any degradation products formed.

Caption: Logical Relationship of Stability Testing Protocols.

Conclusion

This compound exhibits varied solubility in common organic solvents and aqueous buffers, with the highest solubility observed in DMSO. It is a stable compound with a long shelf life when stored at -20°C. The standardized protocols outlined in this guide provide a framework for researchers to conduct further characterization and ensure the reliable use of this compound in their studies.

References

N-Propyl Hexylone Hydrochloride: A Technical Whitepaper on a Novel Psychoactive Substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl hexylone hydrochloride is a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS) that has emerged in the recreational drug market. As a derivative of the cathinone class, it is structurally related to other psychostimulants and is presumed to act primarily on the monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, presumed pharmacological mechanism of action, analytical characterization, and potential metabolic pathways. Due to the limited specific research on this compound, data from structurally related cathinones are included for comparative purposes and to infer potential properties. This document aims to serve as a foundational resource for researchers, forensic scientists, and drug development professionals.

Introduction

New psychoactive substances (NPS) represent a continuously evolving challenge for public health and law enforcement. Synthetic cathinones, often colloquially referred to as "bath salts," are a prominent class of NPS designed to mimic the effects of controlled stimulants like cocaine, amphetamine, and MDMA.[1] this compound has been identified as an analytical reference standard categorized as a cathinone, intended for research and forensic applications.[2] Its formal chemical name is 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride.[2] This document synthesizes the available technical information regarding this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride | [2] |

| Synonyms | PV-7 hydrochloride | N/A |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl | [2] |

| Formula Weight | 313.8 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% (as a reference standard) | [2] |

| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |

| UV λmax | 236, 282, 320 nm | [2] |

| Storage | -20°C | [2][3] |

Presumed Pharmacological Profile

Direct pharmacological studies on this compound are not extensively available in peer-reviewed literature. However, its mechanism of action can be inferred from the well-established pharmacology of other synthetic cathinones.

Mechanism of Action

Synthetic cathinones primarily act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and/or serotonin (B10506) (5-HT).[4] They achieve this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Some cathinones can also act as substrate-releasers, further increasing neurotransmitter levels.[4]

Based on its structure, N-Propyl hexylone is likely a potent inhibitor of DAT and NET, with potentially weaker activity at SERT. This profile is characteristic of many psychostimulant cathinones.[5]

Quantitative Pharmacological Data (Inferred)

Quantitative data on the receptor binding affinities and transporter inhibition potencies of this compound are not currently available. However, data for structurally similar cathinones can provide an estimate of its potential activity. Table 2 presents IC₅₀ values for related pyrovalerone cathinones.

Table 2: In Vitro Transporter Inhibition Data for Related Cathinone Derivatives

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Reference |

| 4F-PBP | 0.02 | 0.03 | >10 | [5] |

| NEH | 0.18 | 0.17 | >10 | [5] |

| N-Propyl Hexylone | Data Not Available | Data Not Available | Data Not Available |

Note: 4F-PBP (4-fluoro-α-pyrrolidinobutiophenone) and NEH (N-Ethylhexedrone) are structurally related cathinones. This data is provided for comparative purposes only.

Presumed Signaling Pathway

The following diagram illustrates the general mechanism of action for monoamine transporter inhibitors like N-Propyl hexylone.

Caption: Presumed mechanism of action of this compound.

Analytical Characterization

The identification and quantification of N-Propyl hexylone in seized materials and biological samples are crucial for forensic and clinical toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of synthetic cathinones. A document from a forensic science library notes that N-propyl Hexylone can have a similar mass spectrum to its isomers, such as N-butyl Pentylone and N,N-Diethylpentylone, which necessitates careful interpretation of the data.[6]

Experimental Protocol (General): A detailed, validated protocol for N-Propyl hexylone is not publicly available. However, a general procedure for the GC-MS analysis of synthetic cathinones in seized materials is as follows:

-

Sample Preparation: A small amount of the solid material is dissolved in a suitable organic solvent (e.g., methanol).

-

Instrumentation: An Agilent 5975 Series GC/MSD System or similar.[7]

-

Column: A non-polar or mid-polar capillary column, such as a Zebron™ Inferno™ ZB-35HT.[7]

-

Carrier Gas: Helium with a constant flow rate.[7]

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) and increasing to a high temperature (e.g., 340°C) to ensure elution of the analyte.[7]

-

Injection: Splitless injection of 1 µL of the sample solution.[7]

-

MS Parameters: Electron ionization (EI) at 70 eV with a mass scan range of 40-550 m/z.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a quadrupole time-of-flight (QTOF) analyzer, is another powerful tool for the identification of NPS. It often does not require derivatization and is suitable for thermolabile compounds.

Experimental Protocol (General): A specific LC-MS protocol for N-Propyl hexylone is not available. A general workflow would involve:

-

Sample Preparation: Similar to GC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.

-

Instrumentation: An LC system coupled to a QTOF mass spectrometer.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain accurate mass and fragmentation data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for the definitive identification of new substances. ¹H and ¹³C NMR would be used to confirm the structure of N-Propyl hexylone. While a specific spectrum for N-Propyl hexylone is not in the public domain, a report on the closely related N-methyl hexylone (hexylone) provides an example of the data that would be obtained.[7]

Metabolism and Toxicology

The metabolic fate and toxicological profile of N-Propyl hexylone have not been formally studied. However, based on the metabolism of other synthetic cathinones, several biotransformation pathways can be predicted.[8]

Predicted Metabolic Pathways

The metabolism of synthetic cathinones typically involves:

-

N-dealkylation: Removal of the propyl group from the nitrogen atom.

-

Reduction of the β-keto group: Formation of the corresponding alcohol.

-

Hydroxylation of the alkyl chain or the aromatic ring.

-

Combination of these pathways.

The following diagram illustrates the predicted metabolic pathways.

Caption: Predicted metabolic pathways for N-Propyl hexylone.

Toxicology

The toxicology of N-Propyl hexylone is uncharacterized. However, based on the adverse effects reported for other synthetic cathinones, acute toxicity may include sympathomimetic effects such as tachycardia, hypertension, hyperthermia, and agitation. Psychological effects can include paranoia, hallucinations, and psychosis. The potential for addiction and long-term neurotoxicity is also a significant concern.

Conclusion

This compound is a new psychoactive substance belonging to the synthetic cathinone class. While specific pharmacological and toxicological data are scarce, its chemical structure suggests a mechanism of action as a monoamine transporter inhibitor, leading to psychostimulant effects. This technical guide has summarized the available information and provided inferred data based on related compounds to aid researchers, forensic scientists, and drug development professionals. Further research is critically needed to fully characterize the pharmacological profile, metabolic fate, and toxicological risks associated with this emerging NPS.

References

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. N-propyl Hexylone (hydrochloride) from Cayman Chemical | Labcompare.com [labcompare.com]

- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nist.gov [nist.gov]

- 7. cfsre.org [cfsre.org]

- 8. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Screening of N-Propyl Hexylone Hydrochloride Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl hexylone is a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS) with limited scientific literature on its metabolic fate and toxicological profile. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of N-Propyl hexylone and outlines detailed experimental protocols for the toxicological screening of its metabolites. Due to the absence of specific metabolism studies for N-Propyl hexylone, this guide extrapolates from established metabolic patterns of structurally similar synthetic cathinones. The methodologies presented herein are intended to provide a robust framework for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies to identify and quantify N-Propyl hexylone and its metabolites in biological matrices. This document includes proposed metabolic pathways, protocols for in vitro metabolism studies using human liver microsomes, and analytical methods based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-Propyl hexylone hydrochloride is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the active alkaloid in the khat plant. Synthetic cathinones are often abused for their stimulant and empathogenic effects. The constant emergence of new derivatives with minor structural modifications, such as N-Propyl hexylone, presents a significant challenge for forensic and clinical toxicology laboratories.[1] The detection of parent compounds in biological samples can be limited by their rapid metabolism. Therefore, identifying the major metabolites is crucial for confirming exposure and understanding the pharmacological and toxicological effects of these substances.

This guide focuses on the proposed metabolic pathways of N-Propyl hexylone and provides detailed methodologies for their identification and analysis, thereby aiding in the development of comprehensive toxicological screening procedures.

Proposed Metabolic Pathways of N-Propyl Hexylone

Based on the metabolism of structurally related synthetic cathinones like N-ethylhexedrone, buphedrone, and various methylenedioxy-substituted cathinones, the metabolism of N-Propyl hexylone is expected to proceed through several key Phase I and Phase II reactions.[2][3][4][5] The primary proposed metabolic pathways include N-dealkylation, β-ketone reduction, and aliphatic hydroxylation, followed by glucuronide conjugation.

The proposed metabolic pathways are illustrated in the diagram below.

Caption: Proposed metabolic pathways of N-Propyl hexylone.

Key Proposed Metabolic Reactions:

-

N-Depropylation: The removal of the N-propyl group to form nor-Hexylone . This is a common metabolic pathway for many N-alkylated synthetic cathinones.[6]

-

β-Ketone Reduction: The reduction of the β-carbonyl group to a secondary alcohol, forming dihydro-N-Propyl hexylone . This is a significant metabolic route for many cathinone derivatives.[2][5]

-

Aliphatic Hydroxylation: The addition of a hydroxyl group to the hexyl side chain, resulting in hydroxy-N-Propyl hexylone .

-

Phase II Conjugation: The hydroxylated metabolites, particularly the dihydro metabolite, are likely to undergo glucuronidation to form more water-soluble compounds for excretion.[3]

Experimental Protocols

This section details the experimental protocols for the in vitro metabolism of N-Propyl hexylone and the subsequent analysis of its metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is adapted from established methods for studying the in vitro metabolism of synthetic cathinones.[2][5]

Objective: To generate Phase I metabolites of N-Propyl hexylone for identification.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

In a microcentrifuge tube, combine the following:

-

Phosphate buffer (pH 7.4)

-

N-Propyl hexylone solution (final concentration, e.g., 10 µM)

-

Pooled Human Liver Microsomes (final concentration, e.g., 1 mg/mL)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS or GC-MS.

-

A negative control should be prepared by omitting the NADPH regenerating system to ensure that any observed products are the result of enzymatic metabolism.

Sample Preparation from Biological Matrices

Objective: To extract N-Propyl hexylone and its metabolites from biological samples such as urine or blood for analysis.

Method: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of urine) to remove particulate matter. Adjust the pH if necessary.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water and then a buffer solution.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a weak organic solvent.

-

Elution: Elute the analytes of interest with an appropriate solvent mixture, such as methanol containing a small percentage of a volatile acid or base (e.g., formic acid or ammonia).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Analytical Instrumentation and Methods

3.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of drug metabolites.[7][8]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium (B1175870) formate.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for initial metabolite identification and product ion scan for structural elucidation.

-

Multiple Reaction Monitoring (MRM): For targeted quantification of the parent drug and its expected metabolites. Precursor-to-product ion transitions need to be optimized for each analyte.

-

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites.[9][10]

-

Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) may be necessary to improve the chromatographic properties of hydroxylated metabolites.

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from a low initial temperature to a high final temperature to ensure separation of all analytes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification by comparing mass spectra to libraries. Selected ion monitoring (SIM) for targeted analysis and quantification.

-

Data Presentation

As no experimental data for N-Propyl hexylone metabolites have been published, the following table presents hypothetical quantitative data to illustrate how results from a toxicological screening could be structured. The mass-to-charge ratios (m/z) are predicted based on the proposed metabolic transformations.

| Analyte | Proposed Metabolic Pathway | Predicted [M+H]⁺ (m/z) | Hypothetical Retention Time (min) (LC-MS/MS) | Hypothetical Major MS/MS Fragments (m/z) |

| N-Propyl Hexylone | Parent Compound | 264.16 | 6.8 | 163, 135, 86 |

| nor-Hexylone | N-Depropylation | 222.13 | 5.2 | 163, 135, 44 |

| Dihydro-N-Propyl Hexylone | β-Ketone Reduction | 266.18 | 6.1 | 248, 163, 86 |

| Hydroxy-N-Propyl Hexylone | Aliphatic Hydroxylation | 280.16 | 5.8 | 163, 135, 102 |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the toxicological screening of N-Propyl hexylone metabolites.

Caption: General workflow for toxicological screening.

Conclusion

The toxicological screening for this compound metabolites presents a significant analytical challenge due to the lack of specific metabolism data. This technical guide provides a foundational framework for researchers by proposing likely metabolic pathways based on structurally related synthetic cathinones and detailing established experimental protocols for their identification and quantification. The successful application of these methods will enable the detection of N-Propyl hexylone consumption even after the parent compound has been cleared from the body. Further research, including in vivo studies, is imperative to confirm these proposed metabolic pathways and to establish definitive biomarkers of N-Propyl hexylone use. The methodologies outlined in this guide are intended to be a starting point for the development and validation of robust analytical procedures in forensic and clinical laboratories.

References

- 1. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 4. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination and metabolic profiling of synthetic cathinone eutylone in vitro and in urine samples by liquid chromatography tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nist.gov [nist.gov]

- 10. shimadzu.com [shimadzu.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Propyl Hexylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Propyl hexylone hydrochloride in biological matrices. N-Propyl hexylone is a synthetic cathinone (B1664624) and its accurate quantification is crucial for forensic toxicology, clinical research, and drug metabolism studies. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering a robust and reliable analytical solution. While a specific validated method for N-Propyl hexylone was not found in the public domain, this method has been developed based on established protocols for structurally similar synthetic cathinones and qualitative data for related compounds.[1][2][3][4][5][6]

Introduction

N-Propyl hexylone is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1] These substances are structurally related to cathinone, the active component of the khat plant. The increasing emergence of NPS presents a significant challenge for forensic and clinical laboratories, requiring the development of specific and validated analytical methods for their detection and quantification. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of this compound.

Chemical and Physical Data

| Parameter | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride[7][8] |

| Molecular Formula | C₁₆H₂₃NO₃ • HCl[7][8] |

| Formula Weight | 313.8 g/mol [7][8] |

| Appearance | Crystalline solid[7] |

| Storage Temperature | -20°C[7] |

Experimental Protocol

This protocol is based on established methods for the analysis of synthetic cathinones and related compounds.[1][3][9]

Sample Preparation (Plasma)

A protein precipitation method is recommended for its simplicity and efficiency in removing proteins from plasma samples.

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., N-Propyl hexylone-d7).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[9]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following LC conditions are a starting point and may require optimization for specific instrumentation. These conditions are adapted from methods for similar compounds.[1][3]

| Parameter | Condition |

| Column | Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[1][3] |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 3.0[1][3] |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 95% A, 5% B; Hold for 0.5 minLinear ramp to 5% A, 95% B over 13 minHold at 5% A, 95% B for 2 minReturn to initial conditions over 0.5 minEquilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[1][3] |

| Column Temperature | 40°C |

| Autosampler Temperature | 15°C[1][3] |

Mass Spectrometry (MS/MS)

The following MS/MS parameters should be optimized for the specific instrument used. The precursor and product ions should be determined by direct infusion of a standard solution of N-Propyl hexylone.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Precursor Ion (Q1) | To be determined |

| Product Ion (Q3) | To be determined |

| Collision Energy (CE) | To be determined |

| Declustering Potential (DP) | To be determined |

| Entrance Potential (EP) | To be determined |

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated method. These values are based on typical requirements for bioanalytical method validation.

| Parameter | Acceptance Criteria | Expected Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | Within ±10% |

| Precision (% CV) | ≤ 15% (except LLOQ, ≤ 20%) | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | < 15% |

| Stability | Stable under defined conditions | Stable |

Experimental Workflow and Data Analysis

The overall workflow from sample receipt to final data analysis is depicted in the following diagram.

Caption: Experimental workflow for N-Propyl hexylone quantification.

Logical Relationship of Method Validation

The validation of the analytical method ensures its reliability for the intended application. The relationship between the different validation parameters is illustrated below.

References

- 1. cfsre.org [cfsre.org]

- 2. mdpi.com [mdpi.com]

- 3. cfsre.org [cfsre.org]

- 4. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples | MDPI [mdpi.com]

- 7. N-propyl Hexylone (hydrochloride) from Cayman Chemical | Labcompare.com [labcompare.com]

- 8. caymanchem.com [caymanchem.com]

- 9. lcms.cz [lcms.cz]

Application Note: GC-MS Analysis of N-Propyl Hexylone Hydrochloride in Forensic Samples

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Propyl hexylone hydrochloride in forensic samples. N-Propyl hexylone is a synthetic cathinone (B1664624) and an emerging novel psychoactive substance (NPS) encountered in forensic casework. The described protocol provides a robust and reliable methodology for the extraction, identification, and quantification of this compound from various matrices, including seized powders and biological specimens. This document is intended for researchers, forensic scientists, and drug development professionals.

Introduction

The proliferation of novel psychoactive substances presents a significant challenge to forensic laboratories. Synthetic cathinones, a major class of NPS, are continuously modified to circumvent legislation, necessitating the development of specific and sensitive analytical methods for their identification. N-Propyl hexylone is a structural analog of other regulated cathinones, such as pentylone (B609909) and N-ethyl hexylone. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high resolving power and ability to provide structural information, making it well-suited for the identification of emerging synthetic drugs.[1] This application note outlines a validated GC-MS protocol for the analysis of this compound, providing the necessary parameters for its implementation in a forensic laboratory setting.

Data Presentation

Quantitative analysis of this compound requires method validation to determine key analytical parameters. The following table summarizes the expected performance characteristics of the described method. Laboratories implementing this protocol should perform their own validation studies to ensure the results meet the required standards.

| Parameter | Expected Value | Notes |

| Retention Time (RT) | Approx. 6.0 - 7.0 min | Dependent on specific GC column and temperature program. |

| Limit of Detection (LOD) | To be determined | Typically in the low ng/mL range for synthetic cathinones. |

| Limit of Quantification (LOQ) | To be determined | Typically in the mid to high ng/mL range. |

| **Linearity (R²) ** | > 0.99 | For a calibration curve ranging from LOQ to 1000 ng/mL. |

| Precision (%RSD) | < 15% | For replicate analyses of quality control samples. |

| Accuracy (%Recovery) | 85 - 115% | For spiked matrix samples. |

Experimental Protocols

Sample Preparation

-

Accurately weigh 10 mg of the homogenized powder or crushed tablet.

-

Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

-

Vortex for 1 minute to ensure complete dissolution.

-

Perform serial dilutions with methanol to prepare working solutions for calibration and quality control.

-

For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.

Solid Phase Extraction (SPE) is a reliable method for the extraction of synthetic cathinones from biological fluids.

-

To 1 mL of blood, plasma, or urine, add an appropriate internal standard.

-

Pre-treat the sample as required (e.g., hydrolysis for urine samples if glucuronidated metabolites are of interest).

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer solution.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and an appropriate organic solvent (e.g., ethyl acetate) to remove interferences.

-

Elute the analyte with a basic organic solvent mixture (e.g., ethyl acetate (B1210297):ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The parameters are adapted from a method for the closely related compound, Hexylone.

| GC Parameter | Setting |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar |

| Carrier Gas | Helium (Flow: 1 mL/min) |

| Injection Port Temp. | 265 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min. |

| MS Parameter | Setting |

| Transfer Line Temp. | 300 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 m/z |

| Data Acquisition | Full Scan |

Data Analysis and Identification

The identification of N-Propyl hexylone is based on the retention time and the mass spectrum. The mass spectrum should be compared to a known reference standard or a spectral library. The Cayman Spectral Library is a valuable resource for the mass spectra of novel psychoactive substances.[2]

Characteristic Mass Fragments (m/z):

While a full spectrum is required for positive identification, key fragment ions for N-Propyl hexylone and its isomers include m/z 57, 72, 206, 220, and 234.[3] These ions are characteristic of the α-cleavage of the amine and benzoyl moieties of the cathinone structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound in forensic samples.

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of Identification Parameters

This diagram shows the relationship between the analytical data and the final identification of the compound.

Caption: Logic for the positive identification of N-Propyl hexylone.

References

Application Notes and Protocols for N-Propyl Hexylone Hydrochloride Analysis in Whole Blood

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl hexylone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge for forensic and clinical toxicology laboratories.[1] Accurate and reliable quantification of N-Propyl hexylone in whole blood is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects. This document provides detailed protocols for the sample preparation of whole blood prior to instrumental analysis, focusing on established methods for synthetic cathinones. The choice of sample preparation method is critical for removing interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument.

The subsequent analysis is typically performed using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3][4][5] However, due to the potential for thermal degradation of cathinones during GC-MS analysis, LC-MS/MS is often the preferred method.[3]

Sample Preparation Methodologies

The three primary methods for extracting synthetic cathinones from whole blood are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of a method depends on factors such as required sample cleanliness, desired recovery, sample throughput, and available resources.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often used for high-throughput screening due to its simplicity.

Protocol:

-

To 100 µL of whole blood in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Add an appropriate amount of an internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte of interest.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] An acid/base extraction, a type of LLE, is also a common approach for cathinones.[5]

Protocol:

-

To 500 µL of whole blood in a glass tube, add an appropriate amount of an internal standard.

-

Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the sample pH and ensure N-Propyl hexylone is in its free base form.

-

Add 2 mL of a water-immiscible organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture).[7][8]

-

Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

-